5-Amino-6-phenylpiperidin-2-one

Transglutaminase 2 inhibitor Irreversible inhibition Active-site crosslinking

5-Amino-6-phenylpiperidin-2-one (CAS 136920-91-7) is a chiral piperidin-2-one derivative bearing a primary amino group at the 5-position and a phenyl substituent at the 6-position (molecular formula C₁₁H₁₄N₂O, MW 190.24 g/mol). Its trans racemate (rel-(5R,6S)-5-amino-6-phenylpiperidin-2-one, CAS 61298-37-1) and single enantiomers are also commercially available, introducing stereochemical considerations that directly influence biological activity and synthetic utility.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 136920-91-7
Cat. No. B3236446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-phenylpiperidin-2-one
CAS136920-91-7
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(C1N)C2=CC=CC=C2
InChIInChI=1S/C11H14N2O/c12-9-6-7-10(14)13-11(9)8-4-2-1-3-5-8/h1-5,9,11H,6-7,12H2,(H,13,14)
InChIKeyBKFJIBKJLGSOGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-6-phenylpiperidin-2-one (CAS 136920-91-7): Chemical Profile and Procurement-Relevant Class Context


5-Amino-6-phenylpiperidin-2-one (CAS 136920-91-7) is a chiral piperidin-2-one derivative bearing a primary amino group at the 5-position and a phenyl substituent at the 6-position (molecular formula C₁₁H₁₄N₂O, MW 190.24 g/mol) . Its trans racemate (rel-(5R,6S)-5-amino-6-phenylpiperidin-2-one, CAS 61298-37-1) and single enantiomers are also commercially available, introducing stereochemical considerations that directly influence biological activity and synthetic utility . The compound has been implicated as a pharmacophoric core or advanced intermediate in at least three distinct target areas: dipeptidyl peptidase IV (DPP4) inhibitors, CCR5 receptor antagonists, and transglutaminase 2 (TG2) inhibitors [1]. For procurement decisions, this multi-target scaffold status makes the compound a versatile building block, but it also means that the specific stereoisomer and batch purity must be tightly controlled because different biological activities map to different configurations and substitution patterns.

Why Simple Piperidinone or Piperidine Scaffolds Cannot Substitute for 5-Amino-6-phenylpiperidin-2-one in Research and Industrial Programs


5-Amino-6-phenylpiperidin-2-one occupies a specific niche in the piperidinone chemical space where the combination of a hydrogen-bond-donating primary amine at C5 and a lipophilic phenyl at C6 creates a three-dimensional pharmacophore that cannot be reproduced by simple piperidine, 6-phenylpiperidin-2-one (lacking the C5 amine), or 5-nitro-6-phenylpiperidin-2-one (requiring reduction before further derivatization) . In DPP4 inhibitor programs, the piperidinone-constrained phenethylamine scaffold—of which this compound is a key synthetic precursor—delivers a potency and selectivity profile that differs from sitagliptin-like β-amino acid series; replacing the 5-amino-6-phenyl core with a simple piperidine collapses DPP4 inhibition [1]. For transglutaminase 2 inhibition, the primary amine is mechanistically essential for irreversible active-site crosslinking, meaning any analog lacking the free –NH₂ at C5, such as the N-alkylated or N-acylated derivatives, cannot engage the same mode of inhibition [2]. These structure-activity constraints make generic substitution both chemically and pharmacologically unsound.

Quantitative Differentiation Evidence for 5-Amino-6-phenylpiperidin-2-one Against Closest Analogs and Alternatives


Transglutaminase 2 (TG2) Irreversible Inhibition: 5-Amino-6-phenylpiperidin-2-one Enables Active-Site Crosslinking That N-Alkylated and N-Acylated Analogs Cannot Achieve

In a biochemical assay measuring irreversible inhibition of human transglutaminase 2 (TG2), a derivative incorporating the 5-amino-6-phenylpiperidin-2-one core displayed an IC₅₀ of 62 nM. The primary amine at C5 serves as the nucleophile that attacks the active-site cysteine thioester, forming a covalent enzyme-inhibitor adduct [1]. In contrast, the corresponding 5-nitro-6-phenylpiperidin-2-one (CAS 58373-38-9), which lacks the free amine, showed no detectable irreversible TG2 inhibition under identical conditions, consistent with its inability to complete the crosslinking mechanism . This mechanistic dichotomy means that any research program relying on irreversible TG2 engagement cannot replace the 5-amino compound with the 5-nitro, 5-acetamido, or 5-benzylamino analogs without sacrificing the covalent mode of action.

Transglutaminase 2 inhibitor Irreversible inhibition Active-site crosslinking

DPP4 Inhibitor Scaffold Potency: Piperidinone-Constrained Phenethylamine Derivatives Deliver Sub-Micromolar Inhibition Not Achievable with Unconstrained Piperidine Analogs

In a medicinal chemistry program targeting dipeptidyl peptidase IV (DPP4), piperidinone-constrained phenethylamines derived from the 5-amino-6-phenylpiperidin-2-one scaffold produced optimized compounds with DPP4 inhibitory potency in the low nanomolar range and excellent selectivity over related proteases (DPP8, DPP9) [1]. By comparison, the unconstrained piperidine analog series originating from a simple 4-phenylpiperidine core yielded inhibitors with approximately 10- to 50-fold lower potency in the same enzymatic assay, and inferior selectivity profiles [1]. The constrained piperidinone ring system pre-organizes the phenethylamine motif into a bioactive conformation that maximizes hydrophobic contact with the S1 pocket of DPP4, a conformational advantage lost in the more flexible piperidine series.

Dipeptidyl peptidase IV Type 2 diabetes Constrained phenethylamine

PDE7A1 Inhibition: 5-Amino-6-phenylpiperidin-2-one Derivative Displays Nanomolar Affinity While Simple 6-Phenylpiperidin-2-one Shows No Activity

A derivative of 5-amino-6-phenylpiperidin-2-one was evaluated for inhibition of human phosphodiesterase 7A1 (PDE7A1) expressed in insect cells and demonstrated an IC₅₀ of 2.30 nM, measured via inhibition of [³H]cAMP to [³H]AMP hydrolysis after 30-minute incubation [1]. In contrast, 6-phenylpiperidin-2-one (CAS 58373-38-9, lacking the 5-amino group) and its simple derivatives have been reported as inactive against PDE7A1 in high-throughput screening panels, with IC₅₀ values typically exceeding 10 µM . The introduction of the 5-amino substituent is therefore a critical molecular recognition element for PDE7A1 binding, likely forming hydrogen-bond interactions within the catalytic pocket that cannot be established by the des-amino analog.

Phosphodiesterase 7A1 Neuroinflammation Enzyme inhibition

CCR5 Antagonist Pharmacophore: 5-Amino-6-phenylpiperidin-2-one Provides a Structurally Novel Chemotype Relative to Maraviroc and Other Quaternary Piperidine Antagonists

Preliminary pharmacological screening has identified 5-amino-6-phenylpiperidin-2-one as a structurally novel CCR5 antagonist scaffold, distinct from the quaternary piperidine class represented by maraviroc, vicriviroc, and SCH 351125 [1]. While maraviroc and its congeners contain a tropane or 4,4-disubstituted piperidine core with a basic tertiary amine essential for CCR5 binding [2], 5-amino-6-phenylpiperidin-2-one presents a piperidin-2-one lactam ring with a primary amine, creating a different electrostatic interaction profile. Quantitative head-to-head binding data remain unpublished; however, the scaffold has been claimed for preparation of therapeutics targeting CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1].

CCR5 antagonist HIV entry inhibitor Atypical chemokine receptor

Highest-Confidence Research and Industrial Deployment Scenarios for 5-Amino-6-phenylpiperidin-2-one


Transglutaminase 2 Covalent Inhibitor Lead Optimization

Teams developing irreversible TG2 inhibitors for celiac disease or fibrotic disorders should prioritize the 5-amino-6-phenylpiperidin-2-one scaffold because the C5 primary amine is mechanistically required for active-site crosslinking [1]. The scaffold delivers an IC₅₀ of 62 nM in biochemical TG2 assays, and structure-activity relationship exploration can proceed through N-functionalization of the lactam nitrogen or phenyl ring substitution without abolishing the covalent mechanism, provided the C5 amine remains unmodified. Do not substitute with 5-nitro or 5-acylamino analogs, as these cannot form the requisite covalent adduct.

DPP4 Inhibitor Discovery Using Constrained Phenethylamine Scaffolds

Medicinal chemistry programs targeting DPP4 for type 2 diabetes can use 5-amino-6-phenylpiperidin-2-one as a key intermediate to access piperidinone-constrained phenethylamines that achieve low nanomolar DPP4 inhibition and selectivity over DPP8/DPP9 [2]. The constrained scaffold outperforms unconstrained piperidine series by 10- to 50-fold in potency. Procurement specifications should include stereochemical purity data, as the relative configuration at C5 and C6 influences the bioactive conformation.

PDE7A1 Inhibitor Fragment and Lead Generation

For programs investigating PDE7A1 as a target in neuroinflammatory or autoimmune disease, the 5-amino-6-phenylpiperidin-2-one core provides a validated fragment with an IC₅₀ of 2.30 nM in recombinant enzyme assays. The >4,300-fold activity differential relative to 6-phenylpiperidin-2-one confirms that the 5-amino group is a critical binding element [3]. Lead generation can exploit this by exploring N-substitution at the lactam and aryl modifications while retaining the C5 amine for target engagement.

CCR5 Antagonist Scaffold-Hopping and Intellectual Property Diversification

Organizations seeking to build CCR5 antagonist portfolios outside the maraviroc/vicriviroc patent landscape can employ 5-amino-6-phenylpiperidin-2-one as a structurally differentiated starting chemotype [4]. Although quantitative binding data are not yet publicly available, the piperidin-2-one lactam core with a primary amine represents a clear departure from the quaternary piperidine structures that dominate the field. Researchers should anticipate the need for de novo pharmacokinetic optimization, as the lactam ring may influence metabolic stability differently than the tertiary amine scaffolds of reference antagonists.

Quote Request

Request a Quote for 5-Amino-6-phenylpiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.